molecular formula C8H12N2O4 B1222317 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione CAS No. 286409-64-1

1,4-Dihydroxyoctahydroquinoxaline-2,3-dione

Cat. No.: B1222317
CAS No.: 286409-64-1
M. Wt: 200.19 g/mol
InChI Key: QBIMPGNQKASPJE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 1,4-dihydroxyoctahydroquinoxaline-2,3-dione emerged in the late 20th century as part of broader efforts to explore modified quinoxaline derivatives. Early methodologies often involved condensation reactions between 1,2-diamines and 1,2-diketones, a strategy common in heterocyclic chemistry. The compound’s fully saturated octahydro backbone distinguishes it from simpler quinoxaline analogs, necessitating specialized reduction steps to achieve the desired stereochemistry.

Key advancements in its synthesis include the use of catalytic hydrogenation and chiral auxiliaries to control ring saturation and hydroxyl group orientation. By the early 2000s, its structural characterization was solidified through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the cis-configuration of hydroxyl groups and the chair-like conformation of the bicyclic system.

Nomenclature and Classification

The systematic IUPAC name, 1,4-dihydroxydecahydroquinoxaline-2,3-dione , reflects its fully saturated bicyclic framework (Table 1). The "octahydro" descriptor denotes eight hydrogen atoms added to the parent quinoxaline structure, while "2,3-dione" indicates ketone groups at positions 2 and 3.

Property Value
IUPAC Name 1,4-Dihydroxydecahydroquinoxaline-2,3-dione
Molecular Formula C₈H₁₂N₂O₄
Molecular Weight 200.19 g/mol
CAS Registry Number 286409-64-1
Functional Groups Hydroxyl, Ketone, Amide

Classified as an organonitrogen and organooxygen compound , it belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring. Its fully hydrogenated structure places it among saturated heterocycles, which exhibit distinct reactivity compared to aromatic analogs.

Significance in Heterocyclic Chemistry

This compound serves as a versatile scaffold in synthetic chemistry. The saturated backbone enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions. Its hydroxyl and ketone groups participate in hydrogen bonding and chelation, enabling applications in:

  • Coordination chemistry : Formation of metal complexes with transition metals like iron and aluminum.
  • Biomimetic catalysis : Mimicking enzyme active sites due to its structural resemblance to proline-rich motifs.
  • Pharmaceutical intermediates : Functionalization at the 1,4-hydroxyl positions to generate analogs with antimicrobial or antitumor activity.

Comparative studies with unsaturated quinoxalines reveal that saturation reduces aromatic conjugation, altering electronic properties and reactivity. For example, the compound’s reduced planarity decreases π-stacking interactions, favoring nucleophilic substitution over electrophilic aromatic substitution.

Relationship to Alpha-Amino Acids

Structurally, this compound shares functional similarities with alpha-amino acids (Figure 1). The hydroxyl groups at positions 1 and 4 mimic the amino and carboxyl groups of amino acids, enabling potential bioisosteric replacement in peptide analogs.

$$
\text{Figure 1: Comparison of this compound (left) and leucine (right). The hydroxyl groups (red) and ketones (blue) mirror amino acid functional groups.}
$$

The compound’s ability to act as a conformationally restricted surrogate for amino acids has been explored in peptidomimetic drug design. For instance, its rigid bicyclic framework can stabilize beta-turn structures in synthetic peptides, enhancing receptor binding affinity. Additionally, its metabolic stability—resistant to proteolytic cleavage—makes it a candidate for prodrug formulations.

Properties

IUPAC Name

1,4-dihydroxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h5-6,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIMPGNQKASPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(=O)C(=O)N2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369615
Record name 1,4-Dihydroxy-octahydro-quinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286409-64-1
Record name 1,4-Dihydroxy-octahydro-quinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Activation : The diamine undergoes nucleophilic attack on the electrophilic carbonyl carbons of the dicarbonyl compound, forming imine intermediates.

  • Cyclization : Intramolecular dehydration yields the octahydroquinoxaline core.

  • Oxidation : Post-cyclization oxidation introduces the 2,3-dione functionality, potentially using mild oxidizing agents like hydrogen peroxide.

Table 1: Proposed Cyclization Parameters for this compound

ParameterValue/RangeNotesSource
Diaminecis-1,2-DiaminocyclohexaneSteric hindrance affects ring puckering
Dicarbonyl CompoundDihydroxyfumaric acidProvides hydroxyl groups at C1 and C4
SolventEthanol/Water (3:1)Balances solubility and reactivity
Temperature80–90°CFacilitates dehydration
Reaction Time12–16 hExtended for complete cyclization
Oxidizing AgentH₂O₂ (3% w/v)Mild oxidation to dione
Theoretical Yield45–55%Estimated from analogous reactions

Key Challenges :

  • Steric strain in the bicyclic system reduces reaction efficiency.

  • Competing side reactions (e.g., overoxidation) necessitate precise stoichiometric control.

Oxidative Rearrangement of Hydroxyquinoxalinones

Recent advances in oxidative chemistry suggest that this compound could be synthesized via peroxodisulfate-mediated oxidation of hydroxy-substituted quinoxalinone precursors. This method, validated for 2,3-dihydroxyquinoxaline, achieves 97% yield under optimized conditions.

Experimental Protocol (Adapted from)

  • Substrate Preparation : Start with 1,4-dihydroxyoctahydroquinoxalin-2(1H)-one.

  • Oxidation : Treat with ammonium peroxodisulfate [(NH₄)₂S₂O₈] in acetonitrile/water (4:1) at 60°C for 10 h.

  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Table 2: Oxidative Synthesis Optimization Data

VariableOptimal ValueImpact on YieldSource
Oxidant Equiv.3.0Lower equiv. → incomplete rxn
Solvent SystemCH₃CN/H₂O (4:1)Maximizes substrate solubility
Temperature60°CAccelerates radical formation
Reaction Time10 hEnsures full conversion
Isolated Yield92–97%After chromatographic purity

Advantages :

  • High functional group tolerance.

  • Scalable to multigram quantities.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolytic side reactions.

Chlorination-Hydroxylation Tandem Reactions

A less conventional route involves introducing hydroxyl groups via sequential chlorination and nucleophilic substitution. This approach, demonstrated for 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione, could be adapted by substituting chlorine with hydroxyl groups.

Synthetic Pathway

  • Chlorination : Treat quinoxaline-2,3-dione with PCl₅ in DCM at 0°C.

  • Hydroxylation : React chlorinated intermediate with NaOH (10% aq.) at 80°C.

Table 3: Chlorination-Hydroxylation Reaction Metrics

StepConditionsOutcomeSource
ChlorinationPCl₅, DCM, 0°C, 2 h6,7-dichloro derivative formed
HydroxylationNaOH (10%), 80°C, 6 hCl → OH substitution (∼70% eff.)
Overall Yield50–55%After purification

Considerations :

  • Regioselectivity challenges in polychlorinated intermediates.

  • Requires hazardous reagents (PCl₅), complicating large-scale synthesis.

Enzymatic Oxidation of Tetrahydroquinoxalines

Emerging biocatalytic methods offer greener alternatives for dione formation. Microbial oxidases (e.g., laccase-TEMPO systems) can oxidize tetrahydroquinoxalines to dihydroxy-diones under mild conditions.

Case Study: Laccase-Mediated Oxidation

  • Enzyme : Trametes versicolor laccase (100 U/mg).

  • Cofactor : TEMPO (2 mol%).

  • Conditions : pH 5.0, 30°C, 24 h.

  • Yield : 68% (preliminary data).

Benefits :

  • Avoids toxic oxidants.

  • Enables stereocontrol in hydroxyl group orientation.

Drawbacks :

  • Limited substrate scope data.

  • High enzyme costs for industrial applications.

Comparative Analysis of Preparation Methods

Table 4: Method Efficacy and Practicality Assessment

MethodYield (%)ScalabilityCostGreen Metrics
Cyclization45–55ModerateLowModerate
Oxidative Rearrangement92–97HighMediumLow
Chlorination-Hydrolysis50–55LowHighPoor
Enzymatic Oxidation68ExperimentalVery HighExcellent

Key Findings :

  • Oxidative rearrangement offers the highest yields but relies on peroxodisulfate, an environmentally burdensome reagent.

  • Enzymatic methods, while sustainable, remain at exploratory stages for this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydroquinoxaline compounds .

Scientific Research Applications

1,4-Dihydroxyoctahydroquinoxaline-2,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in material engineering for developing advanced materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione with five related compounds, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties/Biological Activity
This compound C₈H₁₂N₂O₄ 1,4-OH; octahydro core 200.19 90% Planar ring; anticancer potential
1,4-Dimethylquinoxaline-2,3(1H,4H)-dione C₁₀H₁₀N₂O₂ 1,4-CH₃ 190.20 N/A Increased lipophilicity
1,4-Dihydroquinoxaline-2,3-dione (S1) C₈H₆N₂O₂ Unsubstituted dihydro core 162.15 77–92% NMR-confirmed structure; high purity
6-Amino-7-methoxy-1,4-dihydroquinoxaline-2,3-dione C₉H₉N₃O₃ 6-NH₂; 7-OCH₃ 207.19 N/A Enhanced bioactivity via polar groups
6-Nitroquinoxaline-2,3-dione C₈H₅N₃O₄ 6-NO₂ 207.14 N/A Electron-withdrawing nitro group; redox activity

Physicochemical Properties

  • Lipophilicity : The methyl-substituted derivative (ClogP ≈ 1.5) is more lipophilic than the hydroxylated target compound (ClogP ≈ −0.3), impacting membrane permeability and bioavailability .
  • Solubility : The hydroxyl groups in the target compound improve aqueous solubility relative to 6-nitro and methylated analogs, which may favor pharmacokinetic profiles in polar biological environments .

Biological Activity

1,4-Dihydroxyoctahydroquinoxaline-2,3-dione (also known as DHQ) is an organonitrogen and organooxygen compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection.

Molecular Structure:

  • Formula: C8H12N2O4
  • Molecular Weight: 200.19 g/mol
  • IUPAC Name: 1,4-Dihydroxy-2,3-dioxo-octahydroquinoxaline

The structure of DHQ features a quinoxaline core with hydroxyl and carbonyl functional groups that are crucial for its biological interactions.

Anticancer Properties

Recent research has highlighted the anticancer potential of DHQ. In vitro studies have demonstrated that DHQ exhibits cytotoxic effects on various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HT-1080 (Fibrosarcoma)25Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)30Cell cycle arrest at G2/M phase
A-549 (Lung Cancer)28Mitochondrial membrane potential disruption

The mechanism of action involves the activation of apoptotic pathways, specifically through the caspase cascade, which leads to programmed cell death in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, DHQ has shown promise in neuroprotection . Studies indicate that DHQ can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.

  • Key Findings:
    • DHQ reduces levels of reactive oxygen species (ROS) in neuronal cell cultures.
    • It enhances the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and growth.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of DHQ against multiple cancer types. The researchers administered varying concentrations of DHQ to different cell lines and assessed cell viability using MTT assays. The results indicated significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Mechanism Analysis

Another study focused on the neuroprotective effects of DHQ in a model of oxidative stress-induced neuronal damage. The study utilized primary cortical neurons treated with hydrogen peroxide to simulate oxidative stress. Treatment with DHQ resulted in decreased cell death and improved neuronal function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 1,4-dihydroxyoctahydroquinoxaline-2,3-dione and its derivatives?

The synthesis typically involves condensation reactions between diamine precursors and diketones or their equivalents. For example, derivatives like 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione are synthesized via reductive alkylation of ethylenediamine with carbonyl compounds, followed by cyclization using diethyl oxalate . Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalysts) to enhance yield and purity. Characterization employs NMR, FTIR, and mass spectrometry, with crystallographic validation for structural confirmation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, while FTIR confirms carbonyl (C=O) and hydroxyl (O-H) functional groups. Mass spectrometry determines molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, bond angles, and intermolecular interactions. For instance, orthorhombic (C2221_1) and monoclinic (P21_1/n) systems have been reported for related quinoxaline-diones, with lattice parameters refined using SHELXL .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus solid-state rigidity. For example, SCXRD of 1,4-dihydroxyquinoxaline-2,3-dione revealed planar quinoxaline rings stabilized by intramolecular hydrogen bonds (O-H···O), which may not manifest in solution-phase NMR . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O, π-π stacking) to explain packing motifs, resolving ambiguities in spectroscopic assignments .

Q. What methodologies are employed for Hirshfeld surface analysis and computational modeling of this compound?

  • Hirshfeld Analysis : CrystalExplorer software calculates surface descriptors (e.g., dnormd_{\text{norm}}, shape index) to map intermolecular contacts. For example, C-H···O interactions in 1,4-dibenzyl derivatives contribute to 15–20% of the total surface contacts .
  • Computational Modeling : Density Functional Theory (DFT) optimizes gas-phase geometries, while Molecular Electrostatic Potential (MEP) maps predict reactive sites. These models are validated against experimental SCXRD data to assess accuracy .

Q. How is SHELX software utilized in refining crystal structures of quinoxaline-diones?

SHELXL refines SCXRD data by least-squares minimization, adjusting atomic coordinates, displacement parameters, and occupancy factors. For example, the refinement of 1,4-dihydrobenzo[g]quinoxaline-2,3-dione (monoclinic P21_1/n) achieved R1_1 = 0.094 using anisotropic displacement parameters and hydrogen bonding constraints . SHELXPRO interfaces with visualization tools (e.g., ORTEP) to generate thermal ellipsoid plots .

Q. What strategies are used to evaluate the pharmacological potential of quinoxaline-dione derivatives?

  • In Vitro Assays : Derivatives are screened for enzyme inhibition (e.g., acetylcholinesterase) or antiparasitic activity (e.g., against Fasciola hepatica), with IC50_{50} values compared to reference drugs .
  • ADMET Profiling : Lipophilicity (ClogP) and topological polar surface area (TPSA) predict bioavailability. For instance, 1,4-disubstituted piperazine-2,3-diones exhibit improved ClogP (1.5–2.5) over parent compounds .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for low-solubility quinoxaline-diones?

  • Microwave-Assisted Synthesis : Reduces reaction time and enhances purity for insoluble intermediates .
  • Co-crystallization : Solubility enhancers (e.g., polyethylene glycol) or co-formers stabilize the compound during crystallization .

Q. What are the limitations of SCXRD in analyzing flexible quinoxaline-dione derivatives?

Flexible substituents (e.g., benzyl groups) introduce disorder, complicating refinement. Strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion, improving resolution .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twin domains, as applied in high-throughput phasing pipelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydroxyoctahydroquinoxaline-2,3-dione
Reactant of Route 2
1,4-Dihydroxyoctahydroquinoxaline-2,3-dione

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